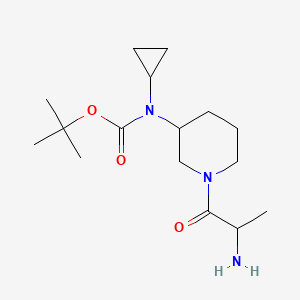

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Description

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a chiral carbamate derivative featuring a piperidine core substituted at the 3-position with a cyclopropyl group and a tert-butyl carbamate moiety. The (S)-2-aminopropanoyl (alanine-derived) side chain introduces both hydrogen-bonding capacity and stereochemical complexity.

Properties

Molecular Formula |

C16H29N3O3 |

|---|---|

Molecular Weight |

311.42 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |

InChI Key |

IYJLJQXADNBWRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Introduction of the Aminopropanoyl Group: This step involves the addition of the aminopropanoyl group to the piperidine ring, which can be achieved through amide bond formation reactions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts.

Protection with tert-Butyl Group: The final step involves the protection of the amine group with a tert-butyl carbamate, which can be achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that is notable for its structural intricacies, which include a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. It has gained attention in medicinal chemistry and pharmacology because of its potential therapeutic applications and unique interaction mechanisms with biological targets.

Key Properties and Structural Features

this compound has the molecular formula and a molecular weight of 311.42 g/mol . The compound's structure allows it to engage with specific enzymes, receptors, or proteins, potentially modulating their activities. The presence of the cyclopropyl group adds to its distinct properties, making it a subject of interest for various research applications in drug development and biochemical studies.

Synthesis

The synthesis of this compound typically involves several key reactions, utilizing various catalysts and reaction conditions to optimize yield and selectivity.

Potential Applications

this compound has potential applications in academic and industrial research settings. Studies on the interactions of this compound with biological targets have revealed that it can bind effectively to certain receptors and enzymes. These interactions can lead to significant changes in cellular signaling pathways, making it an important compound for understanding molecular mechanisms in pharmacology.

Structural Analogs

Several compounds share structural similarities with this compound. These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of tert-butyl ((S)-1-((S)-2-amino-propanoyl)piperidin-3-yl)(cyclopropyl)carbamate that may confer distinct biological properties and therapeutic potentials. Examples include:

- tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate, which features a piperidine ring and an amino acid derivative with a specific binding affinity to certain receptors.

- tert-butyl N-(piperidin-4-ylmethyl)carbamate, which has a similar piperidine structure but a different side chain affecting biological activity.

- (R)-1-(8-methoxyquinoxalin-5-yl)-5-methylpiperidin-3-amines, which contains piperidine but different substituents and has potential as a TLR7/8 antagonist.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is compared to two structurally related carbamates from the evidence:

tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19) Structural Differences: Incorporates a fluorophenyl-pyrimidooxazine system and an 8-azabicyclo[3.2.1]octane substituent, absent in the target compound. The stereochemistry at the piperidine-linked carbon is (R) instead of (S). Synthesis: Reported 50% yield, highlighting moderate efficiency in its preparation .

(S)-tert-Butyl (1-(2-amino-3-methylbutanoyl)piperidin-4-yl)(cyclopropyl)carbamate (CAS 1354004-16-2) Structural Differences: Substitutes the 2-aminopropanoyl group with a bulkier 2-amino-3-methylbutanoyl (valine-derived) chain. The piperidine substitution occurs at the 4-position instead of the 3-position. Physicochemical Properties: Molecular weight 339.48 g/mol, with 1 H-bond donor and 4 acceptors, suggesting comparable solubility and crystallinity to the target compound .

Physicochemical Properties

Key differences in molecular weight and substituent bulk influence solubility and crystallinity:

Research Findings and Implications

- Stereochemical Impact : The (S) configuration at the piperidine-3-position in the target compound may enhance binding specificity compared to the (R)-configured Compound 19, though biological data are absent .

- Synthetic Challenges : Moderate yields for structurally complex analogs (e.g., Compound 19) suggest that optimizing the target compound’s synthesis may require tailored reaction conditions .

Biological Activity

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group, contributing to its unique biological properties. The molecular formula is with a molecular weight of 311.42 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate protein functions by binding effectively to certain biological targets, which may lead to the inhibition or enhancement of their activity. This capability suggests its utility in therapeutic contexts, especially in conditions where modulation of these targets is beneficial .

Biological Activity Overview

The compound has shown significant biological activity in various studies, particularly in the following areas:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound's structure allows it to bind to specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Protein Interaction Studies : A study demonstrated that this compound binds selectively to certain G-protein coupled receptors (GPCRs), suggesting a role in modulating neurotransmitter release .

- In Vivo Efficacy : In animal models, the compound exhibited promising results in reducing symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent for mental health disorders .

- Cytotoxicity Assessments : Research has shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Piperidine ring, amino acid derivative | Specific binding affinity to certain receptors |

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Similar piperidine structure | Different side chain affecting biological activity |

| (R)-1-(8-methoxyquinoxalin-5-yl)-5-methylpiperidin-3-amines | Contains piperidine but different substituents | Potential use as a TLR7/8 antagonist |

This table illustrates the diversity within this chemical class while emphasizing the unique structural features of tert-butyl ((S)-1-((S)-2-amino-propanoyl)piperidin-3-yl)(cyclopropyl)carbamate that may confer distinct biological properties and therapeutic potentials .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate, and what purification methods ensure high yield?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling (e.g., using HBTU as a coupling agent and NEt3 as a base) between (S)-1-Boc-piperidine-2-carboxylic acid and a functionalized cyclopropane precursor. Key steps include:

- Reaction in dry dichloromethane (DCM) under nitrogen for 4 days to ensure complete conversion .

- Purification via column chromatography using gradients of petroleum ether (PE), ethyl acetate (EtOAc), and methanol (MeOH) (e.g., 90:30:4 ratio) to isolate the product as a colorless oil with ≥95% yield .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Handling: Avoid skin/eye contact and inhalation of vapors. Use electrostatic-safe equipment and work in well-ventilated areas .

- Storage: Store refrigerated in tightly sealed containers under dry, inert conditions. Reseal opened containers immediately and maintain upright positioning to prevent leakage .

Q. What spectroscopic techniques confirm the compound’s structural integrity and stereochemistry?

Methodological Answer:

- 1H/13C NMR (CDCl3): Assign peaks to verify piperidine ring conformation, cyclopropane geometry, and Boc-protected amine groups .

- Infrared (IR) Spectroscopy: Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

Q. How can researchers assess contradictions in solubility data across studies?

Methodological Answer:

- Solvent Screening: Test solubility in DCM, DMSO, and THF under controlled humidity/temperature.

- HPLC-MS Analysis: Quantify impurities (e.g., hydrolyzed Boc groups) that may alter observed solubility. Cross-reference with storage conditions (e.g., refrigeration vs. ambient) to identify degradation pathways .

Q. What methodologies evaluate the compound’s environmental impact post-disposal?

Methodological Answer:

Q. How can computational modeling predict biological activity in neurodegenerative disease models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.